molecular formula C13H12BrNO B14767271 2-(4-Bromophenoxy)-3-methylaniline

2-(4-Bromophenoxy)-3-methylaniline

Cat. No.: B14767271
M. Wt: 278.14 g/mol
InChI Key: NTPAMQVQLDJSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)-3-methylaniline is a brominated aromatic amine derivative characterized by a 3-methylaniline core substituted with a 4-bromophenoxy group at the ortho position. This compound combines structural features of aniline (aromatic amine), bromophenol (halogenated aromatic ether), and a methyl group, which collectively influence its physicochemical and biological properties. For instance, 4-bromo-3-methylaniline (a closely related compound) has a molecular weight of 186.05 g/mol, a melting point of 80–82°C, and a boiling point of 240°C . The addition of a phenoxy group in this compound likely increases its molecular weight and alters solubility and reactivity compared to simpler aniline derivatives.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-(4-bromophenoxy)-3-methylaniline

InChI

InChI=1S/C13H12BrNO/c1-9-3-2-4-12(15)13(9)16-11-7-5-10(14)6-8-11/h2-8H,15H2,1H3

InChI Key

NTPAMQVQLDJSMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)OC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-3-methylaniline typically involves the reaction of 4-bromophenol with 3-methylaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenoxy)-3-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-3-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-(4-Bromophenoxy)-3-methylaniline and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₃H₁₂BrNO 278.15 (calculated) 4-Bromophenoxy, 3-methyl Likely lower microbial degradation due to steric bulk
3-Methylaniline C₇H₉N 107.15 3-methyl High microbial degradation rate (kb = 0.024 L/mg·h)
4-Bromo-3-methylaniline C₇H₈BrN 186.05 4-bromo, 3-methyl mp: 80–82°C; bp: 240°C; used in synthesis of pharmaceuticals
N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline C₂₅H₂₃FN₂O 386.46 4-fluorophenyl, methyl, imidazo[1,2-a]pyridine Anti-TB activity (MIC: 0.03 µM)
Aniline C₆H₅NH₂ 93.13 None Highest microbial degradation rate (kb = 0.12 L/mg·h)

Key Findings

Substituent Effects on Microbial Degradation

  • The microbial transformation rate of aniline derivatives is inversely correlated with substituent steric bulk and electron-withdrawing effects. For example:

  • 3-Methylaniline: $ k_b = 0.024 \, \text{L/mg.h} $.
  • 3-Nitroaniline (strongly electron-withdrawing): $ k_b = 0.005 \, \text{L/mg.h} $. The 4-bromophenoxy group in this compound introduces significant steric hindrance and moderate electron withdrawal (via bromine), likely reducing its degradation rate compared to simpler anilines .

Biological Activity Imidazo[1,2-a]pyridine derivatives with halogenated aromatic substituents (e.g., 4-fluorophenyl) exhibit potent anti-TB activity (MIC: 0.004–0.03 µM) . While this compound lacks direct activity data, its bromophenoxy group may enhance lipophilicity and target binding in analogous biological systems.

Physical Properties

  • Halogenation increases molecular weight and melting/boiling points. For example:

  • 3-Methylaniline: mp = −30°C (estimated), bp = 220°C.
  • 4-Bromo-3-methylaniline: mp = 80–82°C, bp = 240°C . The phenoxy group in this compound likely raises its melting point above 100°C due to enhanced intermolecular interactions.

Crystallographic Behavior Brominated anilines often adopt orthorhombic crystal systems (e.g., $ Pbca $ space group) with unit cell parameters similar to those of (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline ($ a = 13.625 \, \text{Å}, b = 7.495 \, \text{Å}, c = 17.029 \, \text{Å} $) . The bulky phenoxy substituent in this compound may further distort crystal packing.

Notes

  • The steric and electronic effects of substituents critically determine the compound’s environmental persistence and biological activity.
  • Direct experimental data for this compound (e.g., spectral, crystallographic) are absent in the provided evidence; predictions are based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.